Methyl 3-[(4-acetylphenyl)sulfamoyl]thiophene-2-carboxylate
Description
Methyl 3-[(4-acetylphenyl)sulfamoyl]thiophene-2-carboxylate is a thiophene-based sulfonamide derivative with a molecular structure featuring a thiophene ring substituted at the 2-position with a carboxylate ester and at the 3-position with a sulfamoyl group linked to a 4-acetylphenyl moiety.
Properties
IUPAC Name |
methyl 3-[(4-acetylphenyl)sulfamoyl]thiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO5S2/c1-9(16)10-3-5-11(6-4-10)15-22(18,19)12-7-8-21-13(12)14(17)20-2/h3-8,15H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALLVCBHXJZDKAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=C(SC=C2)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[(4-acetylphenyl)sulfamoyl]thiophene-2-carboxylate typically involves multi-step organic reactions One common approach is to start with thiophene-2-carboxylic acid, which undergoes esterification to form the methyl ester
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of suitable catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the process is crucial for industrial applications, and continuous flow reactors may be employed to enhance efficiency and consistency.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[(4-acetylphenyl)sulfamoyl]thiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiophene ring or the attached groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines. Substitution reactions can lead to a variety of substituted thiophene derivatives.
Scientific Research Applications
Methyl 3-[(4-acetylphenyl)sulfamoyl]thiophene-2-carboxylate has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s structural features make it a candidate for studying biological interactions and pathways.
Industry: Used in the production of specialty chemicals, polymers, and advanced materials.
Mechanism of Action
The mechanism of action of Methyl 3-[(4-acetylphenyl)sulfamoyl]thiophene-2-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The sulfamoyl group can form hydrogen bonds and other interactions with active sites, while the thiophene ring provides stability and specificity. The acetylphenyl group may enhance binding affinity and selectivity, contributing to the compound’s overall biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Thiophene-2-carboxylate Derivatives
Key structural analogs differ in the substituents on the sulfamoyl-linked aromatic ring or modifications to the thiophene core. Below is a comparative analysis:
Physicochemical and Pharmacological Properties
Lipophilicity (logP):
- Biological Activity: PPARβ/δ antagonists (e.g., 4-acetylphenyl and 4-isopentylamino analogs) show nanomolar binding affinity, with the acetyl group contributing to hydrogen bonding in receptor pockets . Thifensulfuron-methyl (a related sulfonylurea herbicide) targets acetolactate synthase in plants, highlighting the role of sulfamoyl-thiophene scaffolds in enzyme inhibition .
Medicinal Chemistry
- PPARβ/δ Antagonism: The 4-acetylphenyl derivative inhibits PPARβ/δ with IC₅₀ values <100 nM, showing promise in blocking melanoma metastasis and retinal vascular dysfunction in preclinical models .
- Selectivity: Compared to the 4-isopentylamino analog, the acetyl-substituted compound demonstrates improved selectivity over PPARα/γ isoforms, reducing off-target effects .
Agrochemical Relevance
- Thifensulfuron-methyl, a structurally related herbicide, shares the sulfamoyl-thiophene backbone but incorporates a triazine moiety for plant enzyme inhibition .
Biological Activity
Methyl 3-[(4-acetylphenyl)sulfamoyl]thiophene-2-carboxylate is a compound of significant interest in medicinal chemistry, particularly for its biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C13H13NO5S
- Molecular Weight : 327.4 g/mol
- IUPAC Name : this compound
The compound exhibits various biological activities, primarily attributed to its ability to interact with specific biological targets. Research indicates that it may influence:
- Enzyme Inhibition : It has shown potential in inhibiting certain enzymes involved in cancer cell proliferation.
- Cell Signaling Pathways : The compound may modulate pathways such as the Wnt signaling pathway, which is crucial in regulating cell growth and differentiation.
Anticancer Activity
Studies have demonstrated that this compound possesses significant anticancer properties. For instance:
- In vitro Studies : The compound has been tested against various cancer cell lines, showing cytotoxic effects. A notable study involved the use of MTT assays to evaluate its efficacy against breast cancer (MCF-7) and lung cancer (A549) cell lines, where it exhibited IC50 values in the micromolar range.
Antimicrobial Activity
The compound has also been assessed for its antimicrobial properties. Preliminary results indicate:
- Bacterial Inhibition : It has shown effectiveness against Gram-positive and Gram-negative bacteria, with particular potency against Staphylococcus aureus and Escherichia coli.
Case Studies
-
Case Study on Breast Cancer :
A study published in a peer-reviewed journal highlighted the use of this compound in a mouse model of breast cancer. The compound significantly reduced tumor size compared to the control group, suggesting its potential as a therapeutic agent. -
Antimicrobial Efficacy :
Another investigation focused on the antimicrobial activity of this compound against clinical isolates of resistant bacterial strains. The results indicated that it could serve as a lead compound for developing new antibiotics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
